Cas no 1042565-12-7 (N-(4-chloro-2-methylphenyl)thiolan-3-amine)

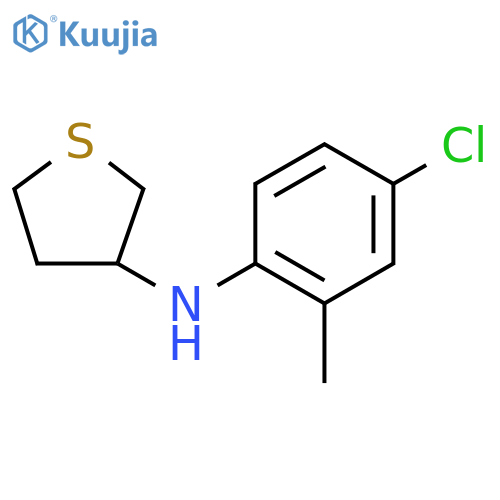

1042565-12-7 structure

商品名:N-(4-chloro-2-methylphenyl)thiolan-3-amine

N-(4-chloro-2-methylphenyl)thiolan-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenamine, N-(4-chloro-2-methylphenyl)tetrahydro-

- n-(4-Chloro-2-methylphenyl)tetrahydrothiophen-3-amine

- N-(4-chloro-2-methylphenyl)thiolan-3-amine

-

- インチ: 1S/C11H14ClNS/c1-8-6-9(12)2-3-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3

- InChIKey: GCKCLNGZPVHIPW-UHFFFAOYSA-N

- ほほえんだ: N(C1CSCC1)C1C=CC(Cl)=CC=1C

N-(4-chloro-2-methylphenyl)thiolan-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6222-1G |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

1042565-12-7 | 95% | 1g |

¥ 2,791.00 | 2023-04-07 | |

| Enamine | EN300-165428-5.0g |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

1042565-12-7 | 5.0g |

$2110.0 | 2023-02-17 | ||

| Enamine | EN300-165428-10.0g |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

1042565-12-7 | 10.0g |

$3131.0 | 2023-02-17 | ||

| Enamine | EN300-165428-2.5g |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

1042565-12-7 | 2.5g |

$1428.0 | 2023-02-17 | ||

| Enamine | EN300-165428-2500mg |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

1042565-12-7 | 2500mg |

$810.0 | 2023-09-21 | ||

| Enamine | EN300-165428-5000mg |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

1042565-12-7 | 5000mg |

$1199.0 | 2023-09-21 | ||

| Enamine | EN300-165428-500mg |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

1042565-12-7 | 500mg |

$397.0 | 2023-09-21 | ||

| Enamine | EN300-165428-50mg |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

1042565-12-7 | 50mg |

$348.0 | 2023-09-21 | ||

| Enamine | EN300-165428-100mg |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

1042565-12-7 | 100mg |

$364.0 | 2023-09-21 | ||

| Enamine | EN300-165428-1000mg |

N-(4-chloro-2-methylphenyl)thiolan-3-amine |

1042565-12-7 | 1000mg |

$414.0 | 2023-09-21 |

N-(4-chloro-2-methylphenyl)thiolan-3-amine 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1042565-12-7 (N-(4-chloro-2-methylphenyl)thiolan-3-amine) 関連製品

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1042565-12-7)N-(4-chloro-2-methylphenyl)thiolan-3-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):422.0/1227.0